molecular formula C8H17N3O2 B14281443 N-Carbamoyl-N~2~-pentylglycinamide CAS No. 138224-23-4

N-Carbamoyl-N~2~-pentylglycinamide

Cat. No.: B14281443
CAS No.: 138224-23-4
M. Wt: 187.24 g/mol
InChI Key: ANOJZBJDKAWUFS-UHFFFAOYSA-N
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Description

N-Carbamoyl-N~2~-pentylglycinamide is a synthetic glycinamide derivative characterized by a pentylamine side chain and a carbamoyl functional group. The compound shares a glycinamide backbone (NH2-CH2-CONH2) modified with a pentyl group at the N~2~ position and a carbamoyl (CONH2) group at the N~1~ position. This dual functionalization distinguishes it from simpler glycinamide derivatives like Milacemide (N~2~-pentylglycinamide, C7H16N2O), which lacks the carbamoyl group . Based on structural extrapolation, its molecular formula is estimated as C8H17N3O2 (molecular weight ≈ 187.24 g/mol).

Properties

CAS No.

138224-23-4

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N-carbamoyl-2-(pentylamino)acetamide

InChI

InChI=1S/C8H17N3O2/c1-2-3-4-5-10-6-7(12)11-8(9)13/h10H,2-6H2,1H3,(H3,9,11,12,13)

InChI Key

ANOJZBJDKAWUFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(N-Pentylglycyl)urea can be achieved through several synthetic routes. One common method involves the reaction of pentylamine with glycine to form N-pentylglycine, which is then reacted with an isocyanate to yield 1-(N-Pentylglycyl)urea. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for 1-(N-Pentylglycyl)urea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as indium triflate or lanthanum triflate, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(N-Pentylglycyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as amines or thiols replace the pentyl group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield glycine and pentylamine

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted ureas, and hydrolyzed products.

Mechanism of Action

The mechanism of action of 1-(N-Pentylglycyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Carbamoyl groups (e.g., in N-carbamoyl-N~2~-pyridin-2-ylglycinamide) improve metabolic stability compared to unmodified amines, as seen in enzyme-resistant analogs . Heteroaromatic substituents (e.g., pyridin-2-yl) introduce hydrogen-bonding capabilities, which may enhance target specificity but reduce solubility .

Toxicity and Safety: Compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide highlight the need for caution due to insufficient toxicological data, a common issue with novel carbamoyl derivatives .

Synthetic Accessibility :

  • The target compound can theoretically be synthesized via routes similar to those used for N-carbamoyl-N~2~-pyridin-2-ylglycinamide (e.g., reacting pentylamine with chloroacetylcarbamoyl chloride) .

Research Findings and Limitations

  • Milacemide (the closest analog) demonstrated anticonvulsant and nootropic effects in preclinical studies but faced limitations in clinical efficacy, possibly due to rapid metabolism . The carbamoyl group in the target compound may address this by slowing degradation.
  • N-Carbamoyl-N~2~-pyridin-2-ylglycinamide showed moderate antimicrobial activity in vitro, suggesting that substituent choice critically influences biological outcomes .
  • V027-1160 and related compounds () exemplify the trend of incorporating bulky aryl groups to modulate receptor affinity, though solubility remains a challenge .

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